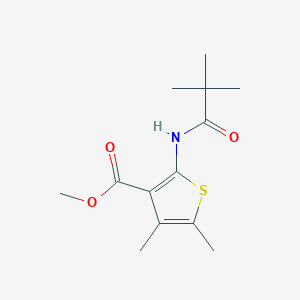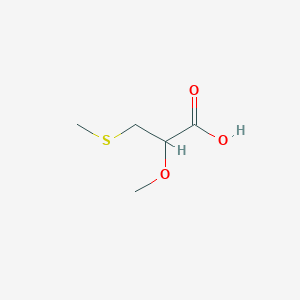
Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate”, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene, a key component of “this compound”, is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Wissenschaftliche Forschungsanwendungen
Activation and Functionalization of Carbon-Hydrogen Bonds
Research by Balavoine and Clinet (1990) on cyclopalladated compounds has shown that activation and functionalisation of methyl groups in pivalic acid derivatives can be achieved. This process, involving the cyclopalladation of 4,4-dimethyloxazoline derivatives, provides a new route to homologated tertiary carboxylic acids, demonstrating the compound's utility in complex organic synthesis (Balavoine & Clinet, 1990).
Green Chemistry Applications
Lü et al. (2014) investigated the use of a novel carboxylate-anion-based protic ionic liquid for oxidative desulfurization of model diesel. This study highlights the compound's role in environmental chemistry, particularly in removing sulfur compounds from fuels efficiently, showcasing its potential in green chemistry applications (Lü et al., 2014).
Polymer Chemistry
In the field of polymer chemistry, Liaw et al. (2002) synthesized new polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group. This research underlines the compound's significance in creating high-performance materials with exceptional thermal properties, indicating its importance in the development of advanced polymeric materials (Liaw et al., 2002).
Eigenschaften
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-7-8(2)18-10(9(7)11(15)17-6)14-12(16)13(3,4)5/h1-6H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGDGEIONXPJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[4-methoxybenzoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2869345.png)


![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)


![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2869355.png)


![6-[5-(5-Methyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2869360.png)
![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)
